5-Bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene
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Overview
Description
5-Bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene: is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring, making it a highly functionalized aromatic compound. The unique combination of halogens in its structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common approach is the sequential halogenation of a benzene ring. For example, starting with a fluorobenzene derivative, bromination and iodination reactions can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and iodine reagents. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. The use of protective groups and selective halogenation techniques can also be employed to ensure the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene: can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used to replace halogen atoms with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction to form new carbon-carbon bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the bromomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzenes.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene: has several applications in scientific research, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile in substitution reactions, where the halogen atoms are replaced by nucleophiles. The presence of multiple halogens can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
5-Bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene: can be compared with other halogenated benzenes, such as:
5-Bromo-2-methylpyrimidine: Similar in having a bromine atom, but differs in the presence of a pyrimidine ring instead of a benzene ring.
5-Bromo-2-methoxyphenol: Contains a bromine atom and a methoxy group, but lacks the fluorine and iodine atoms.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, similar to the compound , but has a pyrimidine ring instead of a benzene ring.
The uniqueness of This compound
Properties
Molecular Formula |
C7H4Br2FI |
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Molecular Weight |
393.82 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
InChI Key |
SCEASDWWBPSHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)I)Br |
Origin of Product |
United States |
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